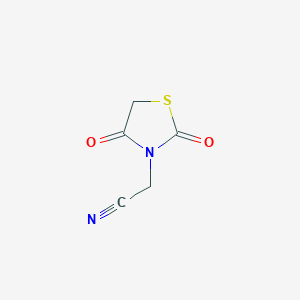

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

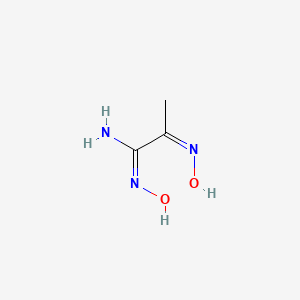

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitrile group adds to its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2,4-Dioxo-thiazolidin-3-yl)-acetonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion eines Thioamids mit einem Nitril in Gegenwart einer Base. Die Reaktionsbedingungen erfordern häufig Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von (2,4-Dioxo-thiazolidin-3-yl)-acetonitril kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern.

Arten von Reaktionen:

Oxidation: (2,4-Dioxo-thiazolidin-3-yl)-acetonitril kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Die Reduktion der Nitrilgruppe kann zu primären Aminen führen.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrilgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Gängige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) werden üblicherweise verwendet.

Reduktion: Katalytische Hydrierung oder der Einsatz von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Thiazolidinone.

Wissenschaftliche Forschungsanwendungen

(2,4-Dioxo-thiazolidin-3-yl)-acetonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen antimikrobiellen und antiviralen Eigenschaften.

Medizin: Erforscht wegen seiner Rolle bei der Entwicklung neuer Therapeutika, insbesondere bei der Behandlung von Diabetes und Krebs.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (2,4-Dioxo-thiazolidin-3-yl)-acetonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es durch Modulation der Enzymaktivität oder Bindung an Rezeptoren wirken, die an Stoffwechselwegen beteiligt sind. Die Nitrilgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, die ihre Bindungsaffinität zu biologischen Zielstrukturen verstärken.

Ähnliche Verbindungen:

- (2,4-Dioxo-thiazolidin-3-yl)-essigsäure

- (2,4-Dioxo-thiazolidin-3-yl)-propionsäure

Vergleich:

- (2,4-Dioxo-thiazolidin-3-yl)-acetonitril ist aufgrund des Vorhandenseins der Nitrilgruppe einzigartig, die eine unterschiedliche Reaktivität und das Potenzial für chemische Modifikationen verleiht.

- (2,4-Dioxo-thiazolidin-3-yl)-essigsäure und (2,4-Dioxo-thiazolidin-3-yl)-propionsäure enthalten Carbonsäuregruppen, die ihre Löslichkeit und Reaktivität im Vergleich zur Nitrilgruppe unterschiedlich beeinflussen.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von (2,4-Dioxo-thiazolidin-3-yl)-acetonitril, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen

Wirkmechanismus

The mechanism of action of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or binding to receptors involved in metabolic pathways. The nitrile group can participate in hydrogen bonding and other interactions that enhance its binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid

- (2,4-Dioxo-thiazolidin-3-yl)-propionic acid

Comparison:

- (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for chemical modifications.

- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid and (2,4-Dioxo-thiazolidin-3-yl)-propionic acid contain carboxylic acid groups, which influence their solubility and reactivity differently compared to the nitrile group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C5H4N2O2S |

|---|---|

Molekulargewicht |

156.16 g/mol |

IUPAC-Name |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetonitrile |

InChI |

InChI=1S/C5H4N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h2-3H2 |

InChI-Schlüssel |

YYSURWPKPGJXQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(=O)S1)CC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)

![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)

![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)

![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)